Practolol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Practolol is a beta-adrenergic antagonist, specifically a selective beta-1 blocker, which was primarily used in the emergency treatment of cardiac arrhythmias. Its chemical formula is and it has a molar mass of approximately 266.34 g/mol . Despite its initial therapeutic applications, practolol was withdrawn from the market due to severe adverse effects, including oculomucocutaneous syndrome, which encompasses symptoms such as keratoconjunctivitis sicca and other serious skin reactions .

Practolol acts as a competitive antagonist at beta-1 adrenergic receptors, primarily located in the heart []. These receptors respond to epinephrine and norepinephrine, hormones that increase heart rate and contractility. By binding to the receptor site, Practolol prevents these hormones from exerting their effects, leading to a slower heart rate and reduced blood pressure [].

Practolol was originally developed and introduced in the 1960s as a beta-blocker medication for angina pectoris (chest pain) []. However, its use in clinical practice largely ceased due to the discovery of rare but severe side effects, including a life-threatening skin condition known as exfoliative dermatitis []. Despite its withdrawal from clinical use, Practolol continues to be employed in scientific research for various purposes.

Investigating Beta-Adrenergic Receptor Pathways

Practolol acts as a non-selective beta-blocker, meaning it binds to both beta-1 and beta-2 adrenergic receptors []. These receptors are involved in various physiological processes, including heart rate regulation, blood vessel constriction, and airway smooth muscle relaxation.

By studying the effects of Practolol on these receptors in cell cultures or animal models, researchers can gain insights into the specific roles of beta-adrenergic signaling pathways in different tissues. This information can be valuable for developing new medications that target specific beta-adrenergic receptors for various therapeutic applications [, ].

Studying the Development of Drug-Induced Side Effects

The case of Practolol is a cautionary tale in drug development. Understanding how Practolol caused rare but severe side effects can help researchers develop safer medications in the future. Studies investigating the mechanisms by which Practolol induced exfoliative dermatitis can provide valuable insights into potential immune responses triggered by certain drugs [].

The synthesis of practolol can be summarized in several steps:

- Starting Material: The synthesis begins with paracetamol or its derivatives.

- Formation of Glycerol Derivative: The glycerol derivative is synthesized from D-mannitol.

- Displacement Reaction: Sodium p-acetamidophenoxide is used for displacement.

- Deprotection: The primary alcohol function undergoes selective deprotection.

- Tosylation and Reaction: The tosyl chloride reaction occurs in the presence of pyridine.

- Final Steps: Treatment with sodium hydroxide in dimethylsulfoxide leads to the formation of practolol through epoxide opening with isopropylamine .

Practolol has been studied for its interactions with various drugs. Notably:

- Increased Hypotensive Effects: When combined with certain antihypertensives, it may enhance their effects.

- Drug Metabolism Alterations: Interactions with drugs like Abatacept can either increase or decrease practolol metabolism .

- Adverse Drug Reactions: Studies have shown an increased risk of hypersensitivity reactions when combined with specific allergens or medications .

Practolol shares structural similarities and pharmacological properties with several other beta-blockers. Here are some comparable compounds:

| Compound | Selectivity | Key Differences |

|---|---|---|

| Propranolol | Non-selective | Broader action on both beta-1 and beta-2 receptors; fewer severe side effects compared to practolol. |

| Acebutolol | Beta-1 selective | Less toxic profile; used for hypertension and arrhythmias without severe skin reactions. |

| Timolol | Non-selective | Primarily used in glaucoma treatment; fewer reports of severe adverse reactions compared to practolol. |

| Atenolol | Beta-1 selective | Generally better tolerated; lower incidence of adverse skin reactions. |

Practolol's unique toxicity profile, particularly the oculomucocutaneous syndrome, sets it apart from these similar compounds, making it less favorable for clinical use despite its initial therapeutic potential .

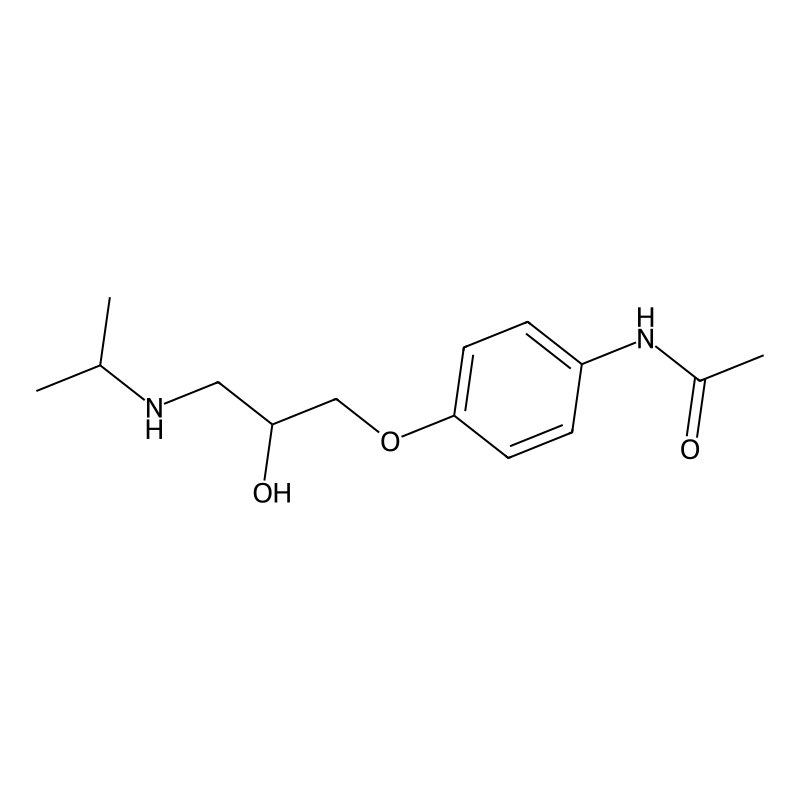

Practolol is a β-adrenergic receptor antagonist with the molecular formula C₁₄H₂₂N₂O₃ and a molecular weight of 266.34 g/mol [1] [2]. The compound contains 14 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms, forming a complex organic structure characteristic of beta-blocker medications.

The structural framework of practolol consists of three main components: an acetanilide moiety, a propanolol chain, and an isopropylamine group [1] [2]. The molecule features a phenyl ring substituted with an acetamide group, connected through an ether linkage to a 2-hydroxy-3-(isopropylamino)propyl chain. This arrangement creates a single chiral center at the carbon bearing the hydroxyl group, resulting in the existence of two enantiomeric forms.

IUPAC Nomenclature and Structural Classification

The IUPAC name for practolol is N-{4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl}acetamide [1] [3]. Alternative systematic names include acetamide, N-[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]- and N-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)acetamide [1] [4].

Practolol belongs to the chemical class of acetanilides, which are organic compounds containing an acetamide group conjugated to a phenyl group [2]. The compound is further classified as a phenoxypropanolamine derivative, placing it within the broader category of β-adrenergic receptor antagonists. The structural classification system identifies practolol as containing multiple functional groups including acetamides, secondary alcohols, amino alcohols, and phenol ethers [2].

Physical and Chemical Properties

Melting Point, Boiling Point, and Density Analysis

Practolol exhibits distinct thermal properties that are characteristic of its molecular structure. The melting point of practolol has been experimentally determined to be 134-136°C [2] [5] [6]. This relatively high melting point reflects the compound's ability to form intermolecular hydrogen bonds through its hydroxyl and amino functional groups, creating a stable crystalline structure.

The boiling point of practolol is estimated to be approximately 409.54°C [5] [6]. This high boiling point is consistent with the compound's molecular weight and the presence of multiple polar functional groups that contribute to intermolecular attractive forces. The density of practolol is estimated to be 1.0807 g/cm³ [5] [6], indicating that the compound is slightly denser than water, which is typical for organic compounds containing aromatic rings and multiple heteroatoms.

Solubility Profile and Partition Coefficient

The solubility characteristics of practolol demonstrate its amphiphilic nature, with both hydrophilic and lipophilic properties. The compound exhibits limited water solubility with a measured value of 0.49 mg/mL [2]. This low aqueous solubility is attributed to the presence of the aromatic ring and the alkyl chain, which contribute to the compound's hydrophobic character.

In organic solvents, practolol shows enhanced solubility. The compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 15 mg/mL [7], making it suitable for various analytical and research applications. Practolol also demonstrates slight solubility in methanol [6], indicating its compatibility with polar protic solvents.

The octanol-water partition coefficient (log P) of practolol ranges from 0.53 to 0.83 [2] [6], indicating moderate lipophilicity. This partition coefficient value suggests that practolol has balanced hydrophilic and lipophilic properties, which is advantageous for membrane permeability and bioavailability. The relatively low log P value reflects the compound's ability to interact with both aqueous and lipid environments.

Spectroscopic Characteristics

Practolol exhibits characteristic spectroscopic properties that enable its identification and quantification. The compound contains multiple chromophoric groups, including the aromatic ring and the acetamide functionality, which contribute to its ultraviolet absorption characteristics [8] [9]. The presence of the substituted benzene ring results in characteristic absorption bands in the UV region, typically around 250-300 nm [10].

The infrared spectrum of practolol would be expected to show characteristic absorption bands for the various functional groups present in the molecule. The acetamide group would contribute absorption bands around 1650-1680 cm⁻¹ for the carbonyl stretch and around 3300-3500 cm⁻¹ for the N-H stretch [11] [12]. The hydroxyl group would exhibit a broad absorption band around 3200-3600 cm⁻¹, while the aromatic C-H stretches would appear around 3000-3100 cm⁻¹ [11].

Nuclear magnetic resonance spectroscopy provides detailed structural information for practolol. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the hydroxyl proton, amino protons, and the various aliphatic protons in the propyl chain and isopropyl group [13]. The ¹³C NMR spectrum would display signals corresponding to the 14 carbon atoms in the molecule, with the carbonyl carbon appearing in the downfield region around 170-175 ppm [14] [13].

Stereochemistry and Isomeric Forms

R-(+)-Practolol Properties

The R-(+)-enantiomer of practolol (CAS number 37936-66-6) exhibits dextrorotatory optical activity, rotating plane-polarized light in the clockwise direction [15] [16]. This enantiomer possesses the R configuration at the asymmetric carbon center, which is located at the carbon bearing the hydroxyl group in the propanolol chain [17].

Pharmacologically, R-(+)-practolol demonstrates significantly lower β-adrenergic receptor antagonist activity compared to its S-(-)-counterpart [17] [18]. Studies have shown that the R-enantiomer exhibits reduced potency in blocking β-adrenergic receptors, with the S-configuration being strongly preferred for optimal receptor binding and antagonist activity [17]. This stereoselectivity is consistent with the general pattern observed in β-adrenergic antagonists, where the S-enantiomer typically exhibits higher affinity for the receptor binding site.

S-(-)-Practolol Properties

The S-(-)-enantiomer of practolol (CAS number 37936-65-5) displays levorotatory optical activity, rotating plane-polarized light in the counterclockwise direction [15] [16]. This enantiomer possesses the S configuration at the asymmetric carbon center, which corresponds to the preferred configuration for β-adrenergic antagonist activity [17].

Pharmacological studies have demonstrated that S-(-)-practolol exhibits significantly higher β-adrenergic receptor antagonist activity compared to the R-(+)-enantiomer [17] [18]. The enhanced potency of the S-enantiomer is attributed to its optimal spatial arrangement for interaction with the β-adrenergic receptor binding site. Research has shown that compounds containing the S configuration at the drug asymmetric center demonstrate enhanced potency and tissue selectivity compared to their R-counterparts [17].

Racemic Practolol Characteristics

Racemic practolol (CAS number 6673-35-4) consists of an equimolar mixture of both R-(+)- and S-(-)-enantiomers, resulting in a compound that is optically inactive [15] [19]. The racemic mixture exhibits no net rotation of plane-polarized light because the equal and opposite rotations of the individual enantiomers cancel each other out [16] [19].

The pharmacological properties of racemic practolol represent an intermediate between those of the pure enantiomers [20] [17]. While the S-(-)-enantiomer provides the primary β-adrenergic antagonist activity, the presence of the less active R-(+)-enantiomer results in an overall reduction in potency compared to the pure S-enantiomer. This mixed activity profile has implications for therapeutic applications, as the inactive enantiomer may contribute to side effects without providing therapeutic benefit [17].

Structure-Activity Relationship Analysis

The structure-activity relationship (SAR) of practolol reveals critical molecular features that determine its β-adrenergic receptor antagonist activity [21] [22]. The presence of the 4-acetamidophenoxy substituent is essential for selectivity toward β₁-adrenergic receptors, distinguishing practolol from non-selective β-blockers like propranolol [2] [20].

The hydroxyl group at the β-position of the propanolol chain is crucial for receptor binding, as it forms hydrogen bonds with the receptor binding site [17]. The stereochemistry at this position is particularly important, with the S-configuration providing optimal orientation for receptor interaction. The isopropylamine group contributes to the compound's affinity for the receptor, with the specific spatial arrangement of this group influencing both potency and selectivity [17].

Structural modifications to the practolol framework have revealed that changes to the aromatic substitution pattern significantly affect both potency and selectivity [23]. The acetamide group provides selectivity for β₁-receptors over β₂-receptors, while maintaining the essential hydrogen bonding capabilities required for receptor binding. The ether linkage connecting the aromatic ring to the propanolol chain provides the appropriate spatial relationship between the aromatic and aliphatic portions of the molecule [23].

The conventional chemical synthesis of practolol has been extensively studied since its initial development by researchers at Imperial Chemical Industries (ICI) in the early 1970s [1]. The traditional synthetic approach involves the reaction of 4-acetamidophenol (paracetamol) with epichlorohydrin under basic conditions, followed by ring opening with isopropylamine.

The synthesis proceeds through a two-step mechanism. Initially, paracetamol undergoes a nucleophilic substitution reaction (SN2) with epichlorohydrin in the presence of sodium hydroxide, forming the intermediate epoxide N-(4-(oxiran-2-ylmethoxy)phenyl)acetamide [1] [2]. This epoxidation step typically yields 38% of the desired intermediate, with competing side reactions producing unwanted dimeric by-products such as N,N-((2-hydroxypropane-1,3-diyl)bis(oxy))bis(4,1-phenylene))diacetamide [3].

The second step involves the regioselective ring opening of the epoxide intermediate with isopropylamine, producing racemic practolol. This nucleophilic attack occurs predominantly at the less hindered carbon center, following standard epoxide ring-opening regioselectivity rules [1]. The overall yield for this conventional two-step synthesis ranges from 28-38%, depending on reaction conditions and purification methods [2] [3].

Optimization studies have revealed that reaction conditions significantly impact both yield and selectivity. The use of catalytic amounts of base rather than stoichiometric quantities reduces the formation of dimeric side products, leading to improved yields and simplified purification procedures [4] [3]. Temperature control is critical, with room temperature conditions generally providing optimal results for the initial SN2 reaction.

Alternative conventional routes have been explored, including the synthesis from glycerol derivatives. One approach utilizes (R)-2,3-O-isopropylideneglycerol as a chiral starting material, establishing the absolute configuration early in the synthetic sequence [5]. This method involves multiple steps but provides access to enantiomerically enriched material without the need for resolution procedures.

The stereochemical aspects of conventional synthesis present significant challenges. The standard route produces racemic practolol, requiring subsequent resolution to obtain the pharmacologically active (S)-enantiomer. Resolution techniques typically employ chiral chromatography or classical resolution with chiral acids, adding complexity and reducing overall efficiency [6] [7].

Biocatalytic Synthesis Approaches

Lipase-Mediated Kinetic Resolution

Lipase-catalyzed kinetic resolution has emerged as a powerful method for producing enantiopure practolol precursors. The most successful approach involves the kinetic resolution of racemic N-4-(3-chloro-2-hydroxypropoxy)phenylacetamide using various commercial lipase preparations [8] [9] [10].

Extensive enzyme screening studies have identified Pseudomonas cepacia sol-gel AK lipase as the most effective biocatalyst for this transformation. In optimized conditions using toluene as solvent and vinyl acetate as acyl donor, this enzyme achieves 50% conversion with 96% enantiomeric excess of the desired (S)-enantiomer [8] [9]. The reaction proceeds through selective acylation of the (S)-alcohol, leaving the (R)-alcohol unchanged and allowing for easy separation.

Alternative lipase systems have also shown promising results. Candida antarctica Lipase B (CALB) demonstrates excellent enantioselectivity with an E-value of 55, producing the (R)-chlorohydrin with 97% enantiomeric excess in 27% yield [4] [3]. The use of different immobilization supports, including ceramic and diatomaceous earth, affects both activity and selectivity of the lipase catalysts.

Solvent effects play a crucial role in lipase-mediated kinetic resolution. Studies comparing various organic solvents reveal that moderately polar, water-immiscible solvents such as tert-butyl methyl ether (TBME) and toluene provide optimal results [11]. Highly polar solvents like acetonitrile and dioxane lead to enzyme deactivation, likely due to disruption of the essential water layer surrounding the enzyme.

The reaction mechanism involves the formation of a tetrahedral intermediate between the lipase active site and the substrate alcohol. The chiral environment of the enzyme active site discriminates between enantiomers, leading to preferential acylation of one enantiomer over the other. The degree of enantioselectivity depends on the difference in activation energies for the competing reaction pathways.

Enzymatic Catalysis Optimization

Optimization of enzymatic conditions has focused on maximizing both conversion and enantioselectivity while minimizing reaction time and enzyme loading. Temperature optimization studies reveal that reactions performed at 50°C provide the best balance between reaction rate and enzyme stability for most lipase systems [11] [12].

Enzyme loading optimization demonstrates that 25-50% w/w enzyme relative to substrate provides optimal results. Higher enzyme loadings do not significantly improve reaction rates but increase costs, while lower loadings result in incomplete conversions within practical timeframes [11].

The choice of acyl donor significantly impacts reaction efficiency. Vinyl acetate emerges as the preferred acylating agent due to its irreversible nature and favorable thermodynamics. The use of 3-fold molar excess of vinyl acetate relative to substrate drives the equilibrium toward product formation while maintaining practical reaction volumes [11] [12].

Reaction monitoring and endpoint determination require careful consideration. Gas chromatography and high-performance liquid chromatography on chiral stationary phases provide accurate determination of conversion and enantiomeric excess. Reactions are typically terminated when approximately 50% conversion is achieved to maintain high enantiomeric purity of both product and remaining substrate [8] [9].

Scale-up considerations include enzyme recycling and immobilization strategies. Immobilized lipase preparations demonstrate good reusability, maintaining activity over multiple reaction cycles. Flow chemistry approaches using packed-bed reactors containing immobilized enzymes offer potential for continuous processing [11].

Chemoenzymatic Methods for Enantioselective Synthesis

Advanced chemoenzymatic approaches combine the selectivity of enzymes with the efficiency of chemical transformations. The most sophisticated strategy employs alcohol dehydrogenase (ADH) catalyzed asymmetric reduction of prochiral ketones to establish the required stereochemistry directly [11] [12].

The key transformation utilizes lyophilized Escherichia coli cells harboring overexpressed recombinant alcohol dehydrogenase from Lactobacillus kefir (E. coli/Lk-ADH-Lica). This system catalyzes the asymmetric reduction of 2-(3-chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione to the corresponding chlorohydrin with greater than 99% enantiomeric excess [11] [12].

The reaction conditions employ a biphasic system consisting of Tris-HCl buffer (pH 7.5) and 2-propanol (90:10 v/v) with 5% DMSO as cosolvent. The alcohol dehydrogenase requires NADH as cofactor, which is maintained at 1.0 mM concentration. Reactions are performed at 30°C for 48 hours with gentle agitation [12].

Cofactor regeneration represents a critical aspect of the chemoenzymatic approach. The use of 2-propanol as both solvent and sacrificial reductant enables continuous NADH regeneration through the reverse reaction catalyzed by the same enzyme. This strategy eliminates the need for expensive cofactor addition while maintaining high reaction efficiency [11].

The substrate scope of ADH-catalyzed reductions extends beyond the practolol precursor to include related β-blocker intermediates. This versatility enables the synthesis of multiple pharmaceutical targets using the same enzymatic methodology, improving the overall attractiveness of the approach [12].

Integration of enzymatic and chemical steps in "one-pot two-step" procedures significantly improves process efficiency. The ADH-catalyzed reduction is followed directly by chemical hydrazinolysis and reductive amination without intermediate isolation, reducing both time and material requirements [12].

Green Chemistry Applications in Practolol Synthesis

The application of green chemistry principles to practolol synthesis has driven the development of more sustainable manufacturing processes. Biocatalytic approaches inherently address several green chemistry principles, including the use of renewable catalysts, mild reaction conditions, and reduced waste generation [8] [4] [11].

Atom economy considerations favor direct asymmetric synthesis over kinetic resolution approaches. While kinetic resolution is limited to 50% theoretical yield, direct asymmetric methods can achieve complete conversion to the desired enantiomer. The ADH-catalyzed approach exemplifies this principle, providing access to enantiopure products without the inherent waste associated with resolution techniques [11] [12].

Solvent selection based on green chemistry criteria prioritizes aqueous and bio-based solvents over traditional organic solvents. The development of aqueous-organic biphasic systems for enzymatic reactions reduces overall organic solvent consumption while maintaining high reaction efficiency [12].

Energy efficiency improvements result from the mild conditions employed in biocatalytic processes. Enzymatic reactions typically proceed at ambient or moderately elevated temperatures (30-50°C), contrasting with the higher temperatures often required for chemical transformations [8] [4] [11].

Waste minimization strategies include the development of recyclable catalyst systems and the elimination of toxic reagents. Immobilized enzymes can be recovered and reused multiple times, reducing catalyst consumption per unit of product. The replacement of heavy metal catalysts with enzymes eliminates the generation of toxic metal waste [3] [11].

Process intensification through flow chemistry and continuous processing offers additional environmental benefits. Continuous enzymatic processes reduce batch-to-batch variability while enabling precise control of reaction conditions and improved resource utilization [11].

Retrosynthetic Analysis and Synthetic Strategies

Retrosynthetic analysis of practolol reveals multiple viable disconnection strategies, each offering distinct advantages for different synthetic objectives. The most common disconnection involves breaking the ether linkage between the phenyl ring and the propanol chain, leading to paracetamol and an appropriately substituted propanol derivative as key intermediates [1] [2].

An alternative disconnection strategy focuses on the propanolamine unit, suggesting the use of epichlorohydrin or glycidol derivatives as starting materials. This approach enables the introduction of stereochemistry early in the synthesis through the use of enantiomerically pure glycidol or asymmetric epoxidation methodology [5] [12].

Strategic considerations for large-scale synthesis favor routes that minimize the number of synthetic steps while maximizing overall yield and enantiomeric purity. The chemoenzymatic approach combining chemical synthesis of achiral intermediates with enzymatic resolution or asymmetric transformation represents an optimal balance of efficiency and selectivity [11] [12].

The choice between kinetic resolution and direct asymmetric synthesis depends on several factors including required scale, acceptable costs, and downstream processing capabilities. Kinetic resolution offers robust, well-established methodology but inherently limits theoretical yield to 50%. Direct asymmetric approaches provide higher atom economy but may require more sophisticated equipment and expertise [8] [11] [12].

Process development considerations include the availability and cost of starting materials, enzyme preparations, and specialized equipment. The use of readily available enzymes and standard laboratory equipment favors broader adoption of biocatalytic methods. Economic analysis must consider not only material costs but also environmental remediation expenses associated with different synthetic approaches [4] [3] [11].

Future directions in practolol synthesis focus on the development of improved enzyme variants through protein engineering and directed evolution. Enhanced enzymes with improved thermostability, broader substrate scope, and higher enantioselectivity will further improve the attractiveness of biocatalytic approaches. Additionally, the integration of artificial intelligence and machine learning in synthetic planning promises to identify novel retrosynthetic strategies and optimize reaction conditions more efficiently [12].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.79 (LogP)

0.79

Appearance

Melting Point

134 - 136 °C

Storage

UNII

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

C07 - Beta blocking agents

C07A - Beta blocking agents

C07AB - Beta blocking agents, selective

C07AB01 - Practolol

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB1 [HSA:153] [KO:K04141]

Other CAS

Wikipedia

Use Classification

Dates

Importance of sphingosine kinase (SphK) as a target in developing cancer therapeutics and recent developments in the synthesis of novel SphK inhibitors

Daniel Plano, Shantu Amin, Arun K SharmaPMID: 24471412 DOI: 10.1021/jm4011687

Abstract

Sphingosine kinase (SphK) is an oncogenic lipid kinase that regulates the sphingolipid metabolic pathway that has been shown to play a role in numerous hyperproliferative/inflammatory diseases. The SphK isoforms (SphK1 and SphK2) catalyze the conversion of the proapoptotic substrate d-erythrosphingosine to the promitogenic/migratory product sphingosine 1-phosphate (S1P). Accumulation of S1P has been linked to the development/progression of cancer and various other diseases including, but not limited to, asthma, inflammatory bowel disease, rheumatoid arthritis, and diabetic nephropathy. SphK therefore represents a potential new target for developing novel therapeutics for cancer and other diseases. This finding has stimulated the development and evaluation of numerous SphK inhibitors over the past decade or so. In this review, we highlight the recent advancement in the field of SphK inhibitors including SphK1 and SphK2 specific inhibitors. Both sphingolipid based and nolipidic small molecule inhibitors and their importance in treatment of cancer and other diseases are discussed.Do elevated hematocrits prolong the PT/aPTT?

Melissa Austin, Chris Ferrell, Morayma ReyesPMID: 23772474 DOI:

Abstract

The Clinical and Laboratory Standards Institute guidelines require special processing of whole blood specimens with hematocrits greater than 55% due to the possibility of spurious prolongation of routine coagulation studies (PT, aPTT). As samples with hematocrits above 60% are rare at our institution, our study seeks to determine the effect of relative citrate excess on routine coagulation studies in samples with hematocrits of 60% to determine whether special processing is necessary. A calculated volume of 3.2% citrate was added to 1 mL aliquots of 40 whole blood samples in citrated tubes from adult patients to simulate a hematocrit of 60%. A dilutional control was created by adding an equivalent volume of saline to a separate 1 mL aliquot. Routine coagulation studies (PT, aPTT) were run on both samples on the STA Compact Analyzer in accordance with manufacturer instructions. While a paired Student's t-test demonstrated a clinically significant change in both PT and aPTT with the addition of citrate (p = 0.0002 for PT and p = 0.0234 for aPTT), clinical management would not have been altered by any observed change. More interestingly, we observed a shortening of 27/40 PTs and 23/40 aPTTs rather than the expected prolongation. Based on our data, no adjustment of citrate volume appears to be necessary in samples with hematocrits less than or equal to 60%.Implementation of contemporary oral antiplatelet treatment guidelines in patients with acute coronary syndrome undergoing percutaneous coronary intervention: a report from the GReek AntiPlatelet rEgistry (GRAPE)

Dimitrios Alexopoulos, John A Goudevenos, Ioanna Xanthopoulou, Spyridon Deftereos, George Sitafidis, Ioannis Kanakakis, Michalis Hamilos, Haralambos Parissis, Ioannis V Ntalas, Christos Angelidis, Stylianos Petousis, Manolis Vavuranakis, George Hahalis, Christodoulos Stefanadis, GRAPE InvestigatorsPMID: 23978364 DOI: 10.1016/j.ijcard.2013.08.007

Abstract

Few data exist about the implementation of contemporary oral antiplatelet treatment guidelines in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI).GReek AntiPlatelet rEgistry (GRAPE), initiated on January 2012, is a prospective, observational, multicenter cohort study focusing on contemporary use of P2Y12 inhibitors. In 1434 patients we evaluated appropriateness of P2Y12 selection initially and at discharge by applying an eligibility-assessing algorithm based on P2Y12 inhibitors' contraindications/specific warnings and precautions.

Appropriate, less preferable and inappropriate P2Y12 inhibitor selections were made initially in 45.8%, 47.2% and 6.6% and at discharge in 64.1%, 29.2% and 6.6% of patients, respectively. The selection of clopidogrel was most commonly less preferable, both initially (69.7%) and at discharge (75.6%). Appropriate selection of newer agents was high initially (79.2%-82.8%), with further increase as selection at discharge (89.4%-89.8%). Inappropriate selection of the newer agents was 17.2%-20.8% initially, decreasing to 10.2%-10.6% at discharge. Conditions and co-medications related to increased bleeding risk, presentation with ST elevation myocardial infarction and the absence of reperfusion within the first 24h were the most powerful predictors of appropriate P2Y12 selection initially, whereas age ≥75 years, conditions and co-medications related to increased bleeding risk and regional trends mostly affected appropriate P2Y12 selection at discharge.

In GRAPE, adherence with the recently released guidelines on oral antiplatelet therapy was satisfactory. Clopidogrel was most commonly used as a less preferable selection, while prasugrel or ticagrelor selection was mostly appropriate. Certain factors may predict initial and at discharge guideline implementation. Clinical Trial Registration-clinicaltrials.gov Identifier:

http://clinicaltrials.gov/.

X indening oral liquid improves cardiac function of rats with chronic cardiac failure via TGF-ß1/Smad3 and p38 MAPK pathway

Yunliang Wei, Changsheng Guo, Jingsheng Zhao, Jun Yang, Weiguo Yi, Hong Liu, Xinwei Lin, Zhengchen ZhangPMID: 28100897 DOI: 10.14744/AnatolJCardiol.2016.7438

Abstract

Xindening oral liquid (Xin) is a widely used traditional Chinese medicine for the treatment of chronic heart failure (CHF). However, the exact mechanisms related to its therapeutic effects against CHF remain unclear. In the present study, we investigate the effects of Xin on cardiac function in CHF rats and the possible mechanisms involved.Transverse aortic constriction (TAC) was conducted to induce a CHF rat model in this study. Sixty male Wistar rats were randomly assigned to six groups 28 days after TAC: sham; CHF model; Xin at concentrations of 5 ml/kg, 10 mL/kg, and 20 mL/kg; and QiLi 0.6 g/kg. After four weeks, the rats were treated with Xin (5, 10, or 20 mL/kg/d) for six weeks consecutively. At the end of the study, the cardiac function, heart weight index (HWI) and left ventricular mass index (LVMI), serum level of LDH, B-type natriuretic peptide (BNP), cTnI and CK-MB, and collagen volume fraction were studied. The expression of transforming growth factor-ß1 (TGF-ß1), drosophila mothers against decapentaplegic protein 3 (Smad3), and p38 mitogen activated protein kinase (p38 MAPK) were detected.

The results showed that Xin treatment significantly improved cardiac function but decreased the serum level of LDH, BNP, cTnI, and CKMB of CHF rats. In addition, it reduced the HWI, LVMI, and collagen volume fraction compared with the model group. Xin treatment significantly improved cardiac function and attenuated cardiac fibrosis by suppressing the p38 MAPK and TGF-ß1/Smad3 signaling pathway in CHF rats.

These results suggested that Xin might be a promising complementary treatment for CHF. More detailed experimental studies will be carried out in our subsequent research.

An instructive example of a long-latency adverse drug reaction--sclerosing peritonitis due to practolol

Ronald D MannPMID: 17853493 DOI: 10.1002/pds.1466

Abstract

By examination of the original Yellow Card data to determine the duration of the latent period of the sclerosing peritonitis which formed part of the oculomucocutaneous syndrome that was associated with practolol, the beta-adrenergic receptor blocking agent that was withdrawn from clinical usage in the UK in December 1975 in response to reports of the syndrome.Relevant drug analysis prints (DAPs) for practolol were obtained from the Medicines and Healthcare Products Regulatory Agency (MHRA) and, by application to the Interim Committee on Yellow Card data, copies were obtained of the anonymised Yellow Card reports for all the 201 cases of sclerosing peritonitis that were reported in patients treated with practolol. These data were used to determine the latent period of this iatrogenic adverse drug reaction.

It was shown that no other cause than practolol operated in all or a majority of the cases of sclerosing peritonitis and the suspected adverse reaction could properly be attributed to the drug. The latent period (the time period between the drug start date and the reaction start date) of the sclerosing peritonitis associated with practolol averaged 201 weeks (range 26-606 weeks; standard deviation 130 weeks).

The latent period of the sclerosing peritonitis that formed part of the practolol oculomucocutaneous syndrome averaged about 4 years and had a range of from 0.5 to over 11.5 years. The Yellow Card Scheme could detect this ultra long-latency adverse reaction.

The effect of metoprolol and practolol on lung function and blood pressure in hypertensive asthmatics

H FormgrenPMID: 22216522 DOI: 10.1111/j.1365-2125.1976.tb00350.x

Abstract

The effect of metoprolol, a new beta1-adrenoceptor blocking agent, was compared to practolol in the treatment of hypertension in seventeen asthmatics during concurrent optimum bronchodilator therapy with a selective beta2-adrenoceptor-stimulant. The two beta-adrenoceptor antagonists were given at two dose levels, practolol (200 mg and 400 mg) daily, and metoprolol (100 mg and 200 mg) daily, in a twice-daily dosage schedule, at 12 h intervals, for 17 days. The comparison was made double-blind and a crossover design was used. The drugs were given in randomized order. The study started with a run-in placebo period and there was a washout period on placebo between the treatment periods. Spirometry, blood pressures and heart rates were recorded in a standardized manner. At the lower dose levels no influence on FEV1 was noted, and no difference was found between the two active drugs. At the higher dose level FEV1 was reduced by both beta-adrenoceptor-blocking drugs. Four out of twelve patients given the higher dose experienced exacerbation of their asthma. The heart rate fell with both drugs and at both dose levels. During the placebo period a marked increase of heart rate was noted. The blood pressure fell at both dose levels compared to placebo, no difference being recorded between the two drugs. Metoprolol and practolol are equally effective beta1-adrenoceptor blocking drugs. In this study it was found that metoprolol could be used in asthmatics who had indications for beta-adrenoceptor blockade, provided that the total daily dose did not exceed 100 mg. Optimal bronchodilator treatment with a bronchoselective beta-adrenoceptor agonist is an absolute prerequisite in order to avoid the risk of aggravation of asthma.Preclinical characterization of a novel radiolabeled analog of practolol for the molecular imaging of myocardial β-adrenoceptor density

Eric Carbonnelle, Véronique Josserand, Laurent M Riou, Olivier Ormezzano, Alexis Broisat, Pascale Perret, Gilles Barone-Rochette, Daniel Fagret, Catherine GhezziPMID: 24875578 DOI: 10.1007/s12350-014-9913-5

Abstract

The great clinical potential of myocardial β-AR imaging has been shown by recent studies evaluating the β-AR-specific, non-selective agent [(11)C]-CGP12177 in the setting of idiopathic-dilated cardiomyopathy, and myocardial infarction. However, the short half-life of (11)C hampers the potential of [(11)C]-CGP12177 for routine clinical use. AMI9 is an analog of the β-adrenoceptor ligand practolol that can readily be labeled using radioactive isotopes of iodine. The present study was aimed at characterizing the in vitro, ex vivo, and in vivo β-AR binding properties of [(125)I]-AMI9.Newborn rat cardiomyocytes were used for saturation and kinetic binding assays as well as for displacement and competition experiments. Isolated perfused rat hearts were used to evaluate the pharmacological activity of AMI9. The in vivo kinetics of [(125)I]-AMI9 were studied using biodistribution experiments in mice. [1(25)I]-AMI9 displayed high specific affinity for β-AR with no β-AR subtype selectivity (K D, 5.6 ± 0.3 nM; B max, 231 ± 7 fmol·(mg protein)(-1)). AMI9 potently inhibited the inotropic effects of isoproterenol. The early in vivo cardiac and lung activities of [(125)I]-AMI9 compared favorably with those of the clinically validated tracer CGP12177.

Iodine-labeled AMI9 is a promising agent for the molecular imaging of myocardial β-AR density.

Testing times: the emergence of the practolol disaster and its challenge to British drug regulation in the modern period

John Abraham, Courtney DavisPMID: 17153164 DOI: 10.1093/shm/hkj005

Abstract

This article analyses how practolol, the first British drug disaster of the modern, post-thalidomide regulatory period, related to the pharmaceutical industry, the medical profession and government regulation of patients' health. Drawing on comparison with the USA, it argues that, contrary to public expectation and perception, the aftermath of thalidomide did not give rise to strident British drug control, imposing the highest possible safety standards on the pharmaceutical industry. Rather, there existed a culture of reluctant regulation that was characterised by continued optimism about, and trust in the purported benefits of new drugs among manufacturers and regulators in the United Kingdom, together with commitment to the protection of the industry and its institutional support for the medical profession. In particular, British regulators were willing to allow new drugs on to the market, fully aware of uncertainty about their safety, but unwilling to be pro-active in issuing warning letters about risks and requiring 'certainty' before acting to withdraw a product. Even after the practolol disaster, the British system was unable to reform itself to construct more rigorous and pro-active monitoring of drug risks. This was because of conflicts with industry interests.Microcatheter to recanalization (procedure time) predicts outcomes in endovascular treatment in patients with acute ischemic stroke: when do we stop?

A E Hassan, S A Chaudhry, J T Miley, R Khatri, S A Hassan, M F K Suri, A I QureshiPMID: 22821922 DOI: 10.3174/ajnr.A3202

Abstract

Endovascular treatment for acute ischemic stroke consists of various mechanical and pharmacologic modalities used for recanalization of arterial occlusions. We performed this study to determine the relationship among procedure time, recanalization, and clinical outcomes in patients with acute ischemic stroke undergoing endovascular treatment.We analyzed data from consecutive patients with acute ischemic stroke who underwent endovascular treatment during a 6-year period. Demographic characteristics, NIHSS score before and 24 hours after the procedure, and discharge mRS score were ascertained. Procedure time was defined by the time interval between microcatheter placement and recanalization or completion of the procedure. We estimated the procedure time after which favorable clinical outcome was unlikely, even after adjustment for age, time from symptom onset, and admission NIHSS scores.

We analyzed 209 patients undergoing endovascular treatment (mean age, 65 ± 16 years; 109 [52%] men; mean admission/preprocedural NIHSS score, 15.3 ± 6.8). Complete or partial recanalization was observed in 176 (84.2%) patients, while unfavorable outcome (mRS 3-6) was observed in 138 (66%) patients at discharge. In univariate analysis, patients with procedure time ≤30 minutes had lower rates of unfavorable outcome at discharge compared with patients with procedure time ≥30 minutes (52.3% versus 72.2%, P = .0049). In our analysis, the rates of favorable outcomes in endovascularly treated patients after 60 minutes were lower than rates observed with placebo treatment in the Prourokinase for Acute Ischemic Stroke Trial. In logistic regression analysis, unfavorable outcome was positively associated with age (P = .0012), admission NIHSS strata (P = .0017), and longer procedure times (P = .0379).

Procedure time in patients with acute ischemic stroke appears to be a critical determinant of outcomes following endovascular treatment. This highlights the need for procedure time guidelines for patients being considered for endovascular treatment in acute ischemic stroke.

Explore Compound Types